1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol
Overview
Description
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring substituted with a benzyl group at the 1-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to possess biologically active properties, and their pharmacological activities have been determined .
Pharmacokinetics
The molecule’s lipophilicity, gi absorption, and bbb permeant properties are high, suggesting good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol can be achieved through several methods. One common approach involves the reduction of pyridinium salts. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .
Scientific Research Applications
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate
- Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Uniqueness
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVWHREPWIIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192466 | |
Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-75-1 | |
Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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